molecular formula C14H12BrF3S B8809780 3-Bromo-2,5-dimethyl-4-(4-(trifluoromethyl)benzyl)thiophene CAS No. 1006037-07-5

3-Bromo-2,5-dimethyl-4-(4-(trifluoromethyl)benzyl)thiophene

Cat. No. B8809780
CAS RN: 1006037-07-5
M. Wt: 349.21 g/mol
InChI Key: RGKPFGBQAHLPQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-2,5-dimethyl-4-(4-(trifluoromethyl)benzyl)thiophene is a useful research compound. Its molecular formula is C14H12BrF3S and its molecular weight is 349.21 g/mol. The purity is usually 95%.
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properties

CAS RN

1006037-07-5

Molecular Formula

C14H12BrF3S

Molecular Weight

349.21 g/mol

IUPAC Name

3-bromo-2,5-dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene

InChI

InChI=1S/C14H12BrF3S/c1-8-12(13(15)9(2)19-8)7-10-3-5-11(6-4-10)14(16,17)18/h3-6H,7H2,1-2H3

InChI Key

RGKPFGBQAHLPQB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(S1)C)Br)CC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of (4-bromo-2,5-dimethyl-3-thienyl)[4-(trifluoromethyl)phenyl]methanol (74.0 g, 200 mmol) Example 11, Step 2 and triethylsilane (130 mL, 800 mmol) in 500 mL of dichloromethane at 0° C. under nitrogen is added trifluoroacetic acid (155 mL, 2.00 mol) such as to maintain an internal temperature between 1 and 4.5° C. Most of the volatiles are removed under reduced pressure and the resulting solution poured onto ether (1 L) and a mixture of sat. aq. sodium bicarbonate and water (500 mL). The phases are separated. The organic layer is washed with brine (200 mL), dried over magnesium sulphate and concentrated under reduced pressure. The residue is diluted and concentrated twice from toluene (300 mL). The residue is split in two equal parts, diluted with hexanes (each part with 30 mL) and each part is applied onto 330 g silica gel columns for purification with Combi Flash chromatography system (100% hexanes for 5 minutes then going to 5% ethyl acetate/95% hexanes over 21 minutes to afford the desired product as a colorless liquid.
Name
(4-bromo-2,5-dimethyl-3-thienyl)[4-(trifluoromethyl)phenyl]methanol
Quantity
74 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step One
Quantity
155 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

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